molecular formula C12H20ClN B14632886 Pyridinium, 1-heptyl-, chloride CAS No. 52584-70-0

Pyridinium, 1-heptyl-, chloride

Cat. No.: B14632886
CAS No.: 52584-70-0
M. Wt: 213.75 g/mol
InChI Key: HNERUFRCYJJSNN-UHFFFAOYSA-M
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Description

Pyridinium, 1-heptyl-, chloride is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are characterized by a positively charged nitrogen atom within a pyridine ring, which is bonded to a heptyl group and a chloride ion. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, and industry, due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridinium, 1-heptyl-, chloride can be synthesized through the quaternization of pyridine with 1-heptyl chloride. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of pyridinium salts often involves similar quaternization reactions but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 1-heptyl-, chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: The major products depend on the substituting anion.

    Acid-Base Reactions: The major products are pyridine and hydronium ions.

Mechanism of Action

The mechanism of action of pyridinium, 1-heptyl-, chloride involves its interaction with biological membranes and proteins. The positively charged pyridinium ion can disrupt membrane integrity, leading to antimicrobial effects. Additionally, it can interact with specific molecular targets, such as enzymes, to inhibit their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridinium, 1-heptyl-, chloride is unique due to its specific heptyl group, which imparts distinct hydrophobic properties. This makes it particularly effective in applications requiring interaction with nonpolar environments, such as in surfactants and phase transfer catalysts .

Properties

CAS No.

52584-70-0

Molecular Formula

C12H20ClN

Molecular Weight

213.75 g/mol

IUPAC Name

1-heptylpyridin-1-ium;chloride

InChI

InChI=1S/C12H20N.ClH/c1-2-3-4-5-7-10-13-11-8-6-9-12-13;/h6,8-9,11-12H,2-5,7,10H2,1H3;1H/q+1;/p-1

InChI Key

HNERUFRCYJJSNN-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC[N+]1=CC=CC=C1.[Cl-]

Origin of Product

United States

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